molecular formula C26H30N2S2 B2784078 6-Phenyl-5-((2,4,6-triisopropylphenyl)thio)imidazo[2,1-b]thiazole CAS No. 397278-85-2

6-Phenyl-5-((2,4,6-triisopropylphenyl)thio)imidazo[2,1-b]thiazole

Cat. No.: B2784078
CAS No.: 397278-85-2
M. Wt: 434.66
InChI Key: ANNHRNWZPBQMDW-UHFFFAOYSA-N
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Description

6-Phenyl-5-((2,4,6-triisopropylphenyl)thio)imidazo[2,1-b]thiazole is a novel chemical entity designed for research applications in medicinal chemistry and drug discovery. The imidazo[2,1-b]thiazole scaffold is recognized as a privileged structure in medicinal chemistry due to its extensive biological properties and synthetic versatility (Future Med Chem. 2025). This scaffold is found in clinically used drugs and is widely explored to generate novel molecules that interact with various biological targets (Future Med Chem. 2025). The specific substitution pattern on this compound, featuring a phenyl group at the 6-position and a bulky 2,4,6-triisopropylphenylthio group at the 5-position, is intended to modulate the molecule's electronic properties, lipophilicity, and three-dimensional shape. This makes it a promising candidate for investigating structure-activity relationships (SAR), particularly in the development of protein-protein interaction inhibitors. The thiazole ring is a biologically active scaffold present in more than 18 FDA-approved drugs, contributing to a wide spectrum of pharmacological activities (Molecules. 2021). Research on analogous structures has demonstrated their potential as alpha-helix mimetics, capable of disrupting protein-protein interactions implicated in various diseases, including cancer (Org Lett. 2009). This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-phenyl-5-[2,4,6-tri(propan-2-yl)phenyl]sulfanylimidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2S2/c1-16(2)20-14-21(17(3)4)24(22(15-20)18(5)6)30-25-23(19-10-8-7-9-11-19)27-26-28(25)12-13-29-26/h7-18H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNHRNWZPBQMDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)SC2=C(N=C3N2C=CS3)C4=CC=CC=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Phenyl-5-((2,4,6-triisopropylphenyl)thio)imidazo[2,1-b]thiazole is a compound belonging to the imidazo-thiazole class, which has garnered attention for its diverse biological activities. This article reviews its biological activity, including immunomodulatory, antibacterial, antiviral, and anticancer effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C23H28N2S\text{C}_{23}\text{H}_{28}\text{N}_2\text{S}

This structure features a phenyl group and a thioether linkage, contributing to its biological properties.

Biological Activity Overview

The biological activities of imidazo[2,1-b]thiazole derivatives have been extensively studied. Below are key findings related to the compound in focus.

1. Immunomodulatory Activity

Research indicates that derivatives of imidazo[2,1-b]thiazole exhibit significant immunomodulatory effects. A study demonstrated that these compounds could inhibit IgE antibody formation in mice at concentrations significantly lower than traditional immunomodulators like levamisole. Specifically, the effective concentration was reported to be around 100 µg/ml compared to 500 µg/ml for levamisole .

2. Antibacterial and Antiviral Activity

Imidazo[2,1-b]thiazole compounds have shown promising antibacterial and antiviral properties. These compounds act as active inductors of interferon in vivo, enhancing the immune response against infections. The antibacterial efficacy was evaluated through in vitro assays against various bacterial strains, showing a notable reduction in bacterial growth at low concentrations .

3. Anticancer Potential

The anticancer activity of this compound class has been highlighted in several studies. For example, a recent investigation into imidazo[2,1-b]thiazole-based aryl hydrazones revealed that certain derivatives exhibited cytotoxicity against breast cancer cell lines (MDA-MB-231), with IC50 values as low as 1.12 µM. These compounds induced apoptosis and cell cycle arrest in the G0/G1 phase .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
ImmunomodulatoryInhibition of IgE antibody formation
AntibacterialEffective against various bacterial strains
AntiviralInduction of interferon production
AnticancerIC50 values < 1.12 µM against MDA-MB-231 cells

Case Study 1: Immunomodulatory Effects

In a controlled study involving mice sensitized with rat thymocytes, the administration of imidazo[2,1-b]thiazole derivatives resulted in a statistically significant increase in lymph node mass compared to control groups. The results indicated a robust immunological response facilitated by these compounds .

Case Study 2: Anticancer Efficacy

A series of synthesized imidazo[2,1-b]thiazole derivatives were tested for their cytotoxic effects on human cancer cell lines. The most effective compound demonstrated an IC50 value of 1.12 µM against MDA-MB-231 cells and was further analyzed for apoptosis induction using annexin V-FITC assays, confirming its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of imidazo[2,1-b]thiazole derivatives are highly sensitive to substituents at C-5 and C-6. Below is a comparative analysis with key analogs:

Compound Name C-5 Substituent C-6 Substituent Key Properties/Biological Activity References
6-Phenyl-5-((2,4,6-triisopropylphenyl)thio)imidazo[2,1-b]thiazole 2,4,6-Triisopropylphenylthio Phenyl High lipophilicity; potential anticancer/anti-inflammatory activity (inferred from scaffold) N/A
N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) N,N-Dimethylaminomethyl 4-(Methylsulfonyl)phenyl Potent COX-2 inhibition (IC₅₀ = 0.08 µM; selectivity index = 313.7)
6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde 3-(Trifluoromethyl)phenylthio Carbaldehyde Electrophilic reactivity (aldehyde group); potential for further derivatization
6-(4-Bromophenyl)imidazo[2,1-b]thiazole None (unsubstituted) 4-Bromophenyl Intermediate for cross-coupling reactions; limited bioactivity data
(6-Phenylimidazo[2,1-b]thiazol-5-yl)methanol Hydroxymethyl Phenyl Solubility in polar solvents; potential for prodrug development

Physicochemical Properties

  • Solubility : The triisopropylphenylthio group increases molecular weight (~465 g/mol) and hydrophobicity, likely reducing aqueous solubility compared to derivatives with polar C-5 substituents (e.g., hydroxymethyl in ).
  • Stability : Thioether linkages (as in the target compound) are generally stable under physiological conditions, whereas aldehyde-containing analogs (e.g., ) may exhibit reactivity toward nucleophiles.

Q & A

Q. What are the most efficient synthetic strategies for preparing imidazo[2,1-b]thiazole derivatives, and how do solvent-free methods enhance yield?

The synthesis of imidazo[2,1-b]thiazoles often employs multi-component reactions or Friedel-Crafts acylation. For example, fused derivatives can be synthesized via solvent-free Friedel-Crafts reactions using Eaton’s reagent (P2O5/MeSO3H), achieving yields of 90–96% with high selectivity . Catalyst-free, one-pot three-component reactions (e.g., aryl glyoxal, aryl amines, and 2-aminobenzothiazoles) eliminate the need for expensive metals and align with green chemistry principles . Solvent-free conditions minimize side reactions and simplify purification, making them ideal for scalable synthesis.

Q. What core pharmacological activities are associated with the imidazo[2,1-b]thiazole scaffold?

Imidazo[2,1-b]thiazoles exhibit broad pharmacological profiles, including anti-inflammatory (COX-2 inhibition) , anticancer (tubulin polymerization inhibition) , antimicrobial (Mycobacterium tuberculosis targeting) , and antioxidant activities . The scaffold’s versatility stems from its planar heterocyclic structure, which facilitates interactions with enzymes and receptors .

Q. How is the purity and structural integrity of imidazo[2,1-b]thiazole derivatives validated during synthesis?

Standard analytical techniques include thin-layer chromatography (TLC) for reaction monitoring, HPLC for purity assessment (>98%), and melting point determination via electrothermal apparatus . Spectroscopic methods (NMR, IR, and MS) confirm structural identity, while X-ray crystallography resolves complex stereochemistry .

Advanced Questions

Q. How do substituents at the C-5 position of the imidazo[2,1-b]thiazole ring influence biological activity and selectivity?

The C-5 substituent critically modulates target affinity. For example, bulky groups like 2,4,6-triisopropylphenylthio enhance COX-2 selectivity by fitting into the enzyme’s hydrophobic pocket, while smaller substituents (e.g., methylsulfonyl) show mixed COX-1/COX-2 inhibition . In antimycobacterial studies, nitro or fluorophenyl groups at C-6 improve activity against Mycobacterium tuberculosis by enhancing membrane penetration . Structure-activity relationship (SAR) studies using systematic substituent variation are essential for optimizing selectivity .

Q. What mechanistic insights explain the anticancer activity of imidazo[2,1-b]thiazole derivatives?

These compounds often act as tubulin-targeting agents, disrupting microtubule assembly and inducing apoptosis in cancer cells . For example, derivatives with nitro or methoxyphenyl groups exhibit IC50 values <10 µM in breast cancer cell lines by stabilizing tubulin polymerization . Computational docking studies and mitochondrial depolarization assays can validate proposed mechanisms .

Q. How can researchers resolve contradictions in biological assay data for imidazo[2,1-b]thiazoles?

Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Strategies include:

  • Repeating assays under standardized conditions (e.g., fixed ATP concentrations for kinase assays).
  • Using orthogonal assays (e.g., fluorescence-based and radiometric methods for enzyme inhibition).
  • Verifying compound stability via LC-MS to rule out degradation .

Q. What role does the thioether group play in modulating pharmacokinetic properties?

The thioether group at C-5 enhances metabolic stability by resisting oxidative degradation compared to ether or amine analogs. For instance, 5-((2,4,6-triisopropylphenyl)thio) derivatives show prolonged half-lives in hepatic microsome assays due to steric hindrance from the triisopropylphenyl group . LogP calculations and in vitro permeability assays (e.g., Caco-2 monolayers) can further assess bioavailability.

Q. How can computational methods streamline the design of imidazo[2,1-b]thiazole derivatives?

Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like COX-2 or pantothenate synthetase . Density functional theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to correlate with antioxidant activity . ADMET prediction tools (e.g., SwissADME) optimize solubility and toxicity profiles early in design .

Methodological Tables

Q. Table 1. Key Synthetic Methods for Imidazo[2,1-b]thiazoles

MethodConditionsYieldKey AdvantageReference
Friedel-Crafts AcylationEaton’s reagent, solvent-free, 80°C90–96%High selectivity, minimal purification
Three-Component ReactionCatalyst-free, ethanol, reflux75–85%Green chemistry compliance

Q. Table 2. Biological Activities and Substituent Effects

Substituent PositionExample GroupBiological ActivityMechanismReference
C-52,4,6-TriisopropylphenylthioCOX-2 inhibition (IC50: 0.2 µM)Hydrophobic pocket binding
C-64-NitrophenylAntimycobacterial (IC50: 2.32 µM)Targeting pantothenate synthetase

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